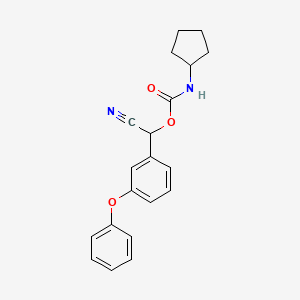
Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid ester group, a cyano group, and a phenoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester typically involves the reaction of N-cyclopentylcarbamic acid with cyano(3-phenoxyphenyl)methyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester undergoes various types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of the corresponding carbamic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinones.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium cyanide.
Major Products
Hydrolysis: N-cyclopentylcarbamic acid and 3-phenoxybenzyl alcohol.
Oxidation: Quinones derived from the phenoxyphenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester is used in a variety of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate esters.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.
Mecanismo De Acción
The mechanism of action of Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets, such as enzymes. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, making the compound effective in applications such as pest control.
Comparación Con Compuestos Similares
Similar Compounds
Fenpropathrin: Another cyano(3-phenoxyphenyl)methyl ester used as an insecticide.
Cypermethrin: A synthetic pyrethroid with a similar structure and use in pest control.
Permethrin: Another synthetic pyrethroid with similar applications.
Uniqueness
Carbamic acid, N-cyclopentyl-, cyano(3-phenoxyphenyl)methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
98992-12-2 |
|---|---|
Fórmula molecular |
C20H20N2O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
[cyano-(3-phenoxyphenyl)methyl] N-cyclopentylcarbamate |
InChI |
InChI=1S/C20H20N2O3/c21-14-19(25-20(23)22-16-8-4-5-9-16)15-7-6-12-18(13-15)24-17-10-2-1-3-11-17/h1-3,6-7,10-13,16,19H,4-5,8-9H2,(H,22,23) |
Clave InChI |
PMOCRVTYJUXYOY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















